molecular formula C20H19ClN4O2 B2574873 N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097904-32-8

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2574873
CAS No.: 2097904-32-8
M. Wt: 382.85
InChI Key: GPBTXJAZSUZAHE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in pharmacological and medicinal chemistry research. This compound is designed for investigative applications and is not for diagnostic or therapeutic use. Its core structure, which features a pyrrolidine carboxamide scaffold linked to chlorophenylmethyl and quinoxalinyloxy groups, is characteristic of molecules that interact with enzyme active sites. Based on studies of highly similar compounds, this molecule is hypothesized to act as a potential inhibitor of metalloproteinase enzymes, such as collagenase and stromelysin-1, as well as disintegrin proteins like ADAM17, which are implicated in cellular signaling and extracellular matrix remodeling . Researchers can utilize this compound to probe the complex mechanisms of these protein families in disease models, particularly in the context of cancer metastasis and inflammatory conditions. Furthermore, the presence of the quinoxaline heterocycle, a moiety known for its diverse biological activities, may be explored for its interaction with various other biological targets . This reagent provides a valuable tool for academic and industrial laboratories focused on elucidating novel biochemical pathways and conducting structure-activity relationship (SAR) studies to advance the development of new therapeutic agents.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBTXJAZSUZAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the quinoxaline moiety: This step often involves nucleophilic substitution reactions where the quinoxaline derivative is introduced.

    Incorporation of the chlorophenyl group: This is usually done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemical Profile

  • Chemical Name : N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
  • Molecular Formula : C20H19ClN4O2
  • CAS Number : 2097904-32-8

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that pyrrolidine derivatives effectively inhibited the growth of breast cancer cells, showcasing their potential as anticancer agents .

Antiviral Properties

Research has highlighted the potential of quinoxaline derivatives in antiviral therapies. The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication.

Data Table: Antiviral Efficacy of Quinoxaline Derivatives

Compound NameVirus TargetedEC50 (µM)Mechanism of Action
Compound AHIV0.047NNRTI inhibition
Compound BInfluenza0.11Viral polymerase inhibition

Neurological Applications

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions like Alzheimer's disease.

Case Study : A study found that similar pyrrolidine derivatives improved cognitive functions in animal models by enhancing cholinergic signaling .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity.

SAR Insights :

  • The presence of the quinoxaline moiety is critical for its biological activity.
  • Substituents on the pyrrolidine ring can significantly alter potency and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Carboxamides

The following table summarizes key structural and inferred properties of the target compound and its analogues:

Compound Name (IUPAC) Key Substituents Inferred Biological Activity Physical/Chemical Properties References
N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide Quinoxalin-2-yloxy, 4-Cl-benzyl Potential CNS modulation Moderate solubility due to H-bonding capacity
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Chlorophenyl Broad medicinal applications Crystalline solid with H-bonded chains; melting point ~200°C
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Trifluoroethyl, morpholinopyridine Enhanced kinase inhibition or stability Solid-state polymorphs; high thermal stability (>250°C)
Key Observations:

Substituent Impact on Activity: The quinoxaline group in the target compound likely increases aromatic π-π interactions with biological targets compared to the simpler 4-chlorophenyl group in N-(4-chlorophenyl)pyrrolidine-1-carboxamide . The trifluoroethyl group in the compound from enhances lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .

Physical Properties :

  • The crystalline structure of N-(4-chlorophenyl)pyrrolidine-1-carboxamide, stabilized by N–H⋯O hydrogen bonds, suggests moderate solubility, which may limit bioavailability . In contrast, the solid-state forms of the trifluoroethyl derivative () imply tunable pharmacokinetics through polymorph selection .

Biological Targets: While dihydropyrazole insecticides () block sodium channels via slow inactivation, pyrrolidine carboxamides may target distinct pathways. The quinoxaline group could confer selectivity for receptors over ion channels, reducing off-target effects .

Structural Analysis

  • Pyrrolidine Conformation: The pyrrolidine ring in N-(4-chlorophenyl)pyrrolidine-1-carboxamide adopts an envelope conformation, which may influence binding pocket compatibility . Modifications like the quinoxaline-2-yloxy group in the target compound could restrict ring flexibility, altering target engagement.

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that integrates a quinoxaline moiety with a pyrrolidine structure, potentially offering diverse biological activities. Research into its biological activity has revealed promising results, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Quinoxaline ring : Known for its biological activity, particularly as an antibacterial and antifungal agent.
  • Pyrrolidine ring : Often associated with neuroactive properties and enzyme interactions.
  • Chlorobenzyl group : Imparts additional pharmacological properties.

Structural Formula

N 4 chlorophenyl methyl 3 quinoxalin 2 yloxy pyrrolidine 1 carboxamide\text{N 4 chlorophenyl methyl 3 quinoxalin 2 yloxy pyrrolidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : Inhibition of specific enzymes involved in cancer progression or microbial resistance.
  • Receptors : Modulation of receptor activity influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of quinoxaline derivatives. For instance, compounds similar to this compound have shown:

  • IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (µM)
This compoundHCT-1161.9
This compoundMCF-72.3
Doxorubicin (reference)HCT-1163.23

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, particularly against resistant strains of bacteria and fungi. Quinoxaline derivatives are known for their broad-spectrum activity, which may extend to this compound as well .

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes critical for tumor growth and microbial survival. This mechanism is essential for its potential therapeutic applications .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of quinoxaline derivatives on tumor growth in murine models, demonstrating significant tumor reduction with daily administration of similar compounds .
    • The compound's mechanism was linked to the activation of apoptotic pathways through PARP cleavage.
  • Antimicrobial Efficacy :
    • Comparative studies showed that quinoxaline-based compounds displayed potent activity against various pathogens, with some exhibiting MIC values lower than traditional antibiotics .
  • Enzyme Interaction Studies :
    • Enzyme assays revealed that the compound effectively inhibited target enzymes involved in metabolic pathways associated with cancer and microbial resistance .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or DCMEnhances solubility/reactivity
CatalystTEA or DCCReduces racemization
Temperature0–25°CPrevents thermal degradation
Purification MethodColumn chromatographyIsomers/impurities removal

What advanced spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

  • X-ray Crystallography : Resolves 3D molecular conformation, including bond angles and stereochemistry. For example, related pyrrolidine-carboxamide analogs exhibit intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing the structure .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., 4-chlorophenyl methyl at δ 4.3–4.5 ppm for CH2; quinoxaline protons at δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated for C21H20ClN3O2: 406.1294) .

What in vitro assays evaluate the enzyme inhibitory potential of this compound?

Answer:

  • Acetylcholinesterase (AChE) Inhibition : Measure IC50 values using Ellman’s assay (substrate: acetylthiocholine; detection at 412 nm). Structural analogs with pyrrolidine-sulfonyl groups show IC50 values <10 µM .
  • Kinase Inhibition Screening : Use fluorescence polarization (FP) assays with ATP-competitive probes. Related carboxamides exhibit selectivity for tyrosine kinases .
  • CYP450 Metabolism Assays : LC-MS/MS quantifies metabolite formation in liver microsomes to assess metabolic stability .

How can researchers investigate the compound’s mechanism of action at the molecular level?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like G-protein-coupled receptors (GPCRs) or ion channels .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes using homology models (e.g., docking into AChE’s catalytic triad) .
  • Radioligand Displacement Assays : Competes with [3H]-labeled ligands (e.g., serotonin receptor antagonists) to determine Ki values .

How should discrepancies between in vitro and in vivo biological activity data be resolved?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via plasma concentration-time curves (Cmax, AUC) in rodent models. Poor absorption may explain reduced in vivo efficacy .
  • Metabolite Identification : LC-HRMS detects active/inactive metabolites; phase I/II metabolism (e.g., oxidation, glucuronidation) alters activity .
  • Dose-Response Correlation : Compare in vitro IC50 with in vivo ED50 (e.g., neurobehavioral assays in Parkinson’s disease models) .

What formulation strategies improve solubility and bioavailability?

Answer:

  • Solid Dispersion : Amorphous forms (prepared by spray drying) enhance solubility. Thermal analysis (DSC) confirms glass transition stability .
  • Lipid Nanoparticles : Encapsulation with glyceryl monooleate (GMO) improves intestinal absorption (particle size <200 nm, PDI <0.2) .
  • Co-crystallization : Co-formers like succinic acid modify crystal lattice energy, increasing dissolution rates .

How should thermal and chemical stability be assessed under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>150°C indicates suitability for room-temperature storage) .
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions; monitor degradation via HPLC .
  • Long-Term Stability : Store at 25°C/60% RH for 6 months; quantify impurities (ICH guidelines; ≤0.5% total impurities acceptable) .

What structural analogs of this compound have been studied for comparative SAR analysis?

Answer:

  • Analog 1 : N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide (azepane ring increases conformational flexibility; Ki = 12 nM for 5-HT2A) .
  • Analog 2 : 3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide (sulfonyl group enhances AChE inhibition; IC50 = 8.2 µM) .
  • Analog 3 : 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (5-oxo group reduces metabolic clearance; t1/2 = 4.7 h) .

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